

Experimental Protocol: Impurity Profiling & Toxicity Prediction

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Compound Focus: Leniolisib

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The following workflow and tables detail the key experimental steps and conditions used for the forced degradation, characterization, and *in-silico* toxicity prediction of **leniolisib**, as described in the research [1].

Table 1: HPLC Method Conditions for Impurity Profiling [1]

Parameter	Specification
Column	Waters Symmetry C18
Mobile Phase	Isocratic, Methanol:Sodium Acetate Buffer (55:45, v/v)
Flow Rate	0.90 mL/min
Detection Wavelength	229 nm
Degradation Conditions	Acidic and Oxidative stress

Table 2: LC-MS/MS and *In-silico* Analysis Parameters [1]

Parameter	Specification
Characterization Technique	LC-MS/MS

Parameter	Specification
Toxicity Prediction Method	<i>In-silico</i> software (specific tool not named)
Toxicity Endpoint	Predicted LD ₅₀ (rat, oral)
Toxicity Classification	Based on LD ₅₀ values (Class 3: high toxicity to Class 5: low toxicity)

Identified Degradation Products & Toxicity Data

The study identified and characterized four major degradation products (DPs) of **leniolisib**. Their proposed structures and predicted toxicity profiles are summarized in the table below.

Table 3: Characteristics and *In-silico* Toxicity of Leniolisib Degradation Products [1]

Degradation Product	Proposed Molecular Formula	Molecular Weight (g/mol)	Predicted LD ₅₀ (mg/kg)	Predicted Toxicity Class
DP 1	C ₁₃ H ₁₅ N ₅ O	257	500	Class 4 (Moderate toxicity)
DP 2	C ₂₀ H ₂₆ N ₆ O ₂	382	729	Class 4 (Moderate toxicity)
DP 3	C ₁₃ H ₁₂ F ₃ N ₅ O	311	250	Class 3 (High toxicity)
DP 4	C ₁₇ H ₁₉ F ₃ N ₆ O	380	1750	Class 5 (Low toxicity)

Frequently Asked Questions for Troubleshooting

Here are answers to some specific technical questions you might encounter while working with this data.

Q1: Why is DP3 predicted to have higher toxicity than the other degradation products? The *in-silico* model predicted DP3 to have the highest toxicity (Class 3) [1]. While the exact structural reason is not provided in the study, toxicity can be influenced by specific functional groups, molecular rigidity, or the presence of the trifluoromethyl (CF₃) group in a particular configuration that may make it more reactive or bioavailable. Further investigation using molecular docking or expert system software (like OECD QSAR Toolbox) would be needed to identify the structural alert responsible.

Q2: The method uses an isocratic elution. How can I resolve co-eluting impurities? The published method uses an isocratic mobile phase of Methanol:Sodium Acetate Buffer (55:45, v/v) [1]. If you encounter co-elution:

- **First, adjust the organic modifier ratio:** Slightly decreasing or increasing the percentage of methanol can significantly impact retention times.
- **Consider a gradient method:** If co-elution persists, develop a gradient method. Start with a lower organic percentage to resolve early eluting, polar impurities and then increase the percentage to elute later, non-polar impurities. A method re-validation would be required.

Q3: How reliable are these *in-silico* toxicity predictions for regulatory submissions? *In-silico* predictions are highly valuable for **prioritizing impurities** for further testing and for forming a risk assessment hypothesis during early development [1]. However, they are generally considered supplemental information for major regulatory submissions like a New Drug Application (NDA). Regulatory agencies typically require confirmatory data from *in-vitro* or *in-vivo* studies for significant degradation products above a certain threshold, as per ICH M7(R2) and Q3B(R2) guidelines.

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References

1. Chromatographic profiling of leniolisib impurities using HPLC and... [japtronline.com]

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